molecular formula C13H19NO B13195264 2-Cyclohexyl-4-methoxyaniline

2-Cyclohexyl-4-methoxyaniline

Cat. No.: B13195264
M. Wt: 205.30 g/mol
InChI Key: XISPWJDAWONFQD-UHFFFAOYSA-N
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Description

2-Cyclohexyl-4-methoxyaniline is an organic compound with the molecular formula C13H19NO It is a derivative of aniline, where the aniline ring is substituted with a cyclohexyl group at the 2-position and a methoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexyl-4-methoxyaniline typically involves the nucleophilic substitution of an appropriate aniline derivative. One common method is the reaction of 4-methoxyaniline with cyclohexyl halides under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic attack of the aniline nitrogen on the cyclohexyl halide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexyl-4-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-Cyclohexyl-4-methoxyaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-4-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexyl and methoxy groups can influence the compound’s binding affinity and specificity. For example, the methoxy group can participate in hydrogen bonding, while the cyclohexyl group can enhance hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

    4-Methoxyaniline: Lacks the cyclohexyl group, making it less hydrophobic.

    2-Cyclohexylaniline: Lacks the methoxy group, affecting its hydrogen bonding capability.

    Cyclohexylamine: Lacks both the methoxy and aromatic ring, significantly altering its chemical properties.

Uniqueness: 2-Cyclohexyl-4-methoxyaniline is unique due to the presence of both the cyclohexyl and methoxy groups, which confer distinct chemical and biological properties. The combination of these groups enhances its potential as a versatile intermediate in organic synthesis and its applicability in various research fields .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

2-cyclohexyl-4-methoxyaniline

InChI

InChI=1S/C13H19NO/c1-15-11-7-8-13(14)12(9-11)10-5-3-2-4-6-10/h7-10H,2-6,14H2,1H3

InChI Key

XISPWJDAWONFQD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N)C2CCCCC2

Origin of Product

United States

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